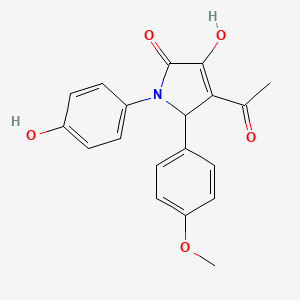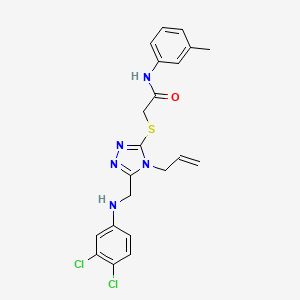![molecular formula C19H21N5O5 B14948778 3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine is a complex organic compound that features a unique structure combining a nitro group, a trimethoxyphenyl group, and a tetrahydropyrazoloquinazoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Trimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4,5-trimethoxyphenyl intermediate. This can be achieved through the methylation of gallic acid or its derivatives using methyl iodide in the presence of a base such as potassium carbonate.
Nitro Group Introduction: The nitro group is introduced via nitration of the trimethoxyphenyl intermediate using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Tetrahydropyrazoloquinazoline Core: The core structure is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and quinazoline intermediates under acidic or basic conditions.
Final Assembly: The final step involves coupling the nitro-trimethoxyphenyl intermediate with the tetrahydropyrazoloquinazoline core under suitable reaction conditions, often involving a catalyst and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, hydrogen peroxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Nitroso and Hydroxylamine Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.
Biological Research: The compound is used to study the effects of nitro and trimethoxyphenyl groups on biological systems, including their interactions with proteins and enzymes.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of various biological pathways and targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
作用机制
The mechanism of action of 3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells. Additionally, the trimethoxyphenyl group enhances the compound’s binding affinity and specificity for tubulin.
相似化合物的比较
Similar Compounds
Colchicine: A well-known tubulin inhibitor used to treat gout and certain types of cancer.
Combretastatin: Another tubulin-binding agent with potent anti-cancer activity.
Podophyllotoxin: A natural product that inhibits tubulin polymerization and is used in the treatment of genital warts.
Uniqueness
3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine is unique due to its combination of a nitro group and a trimethoxyphenyl group, which enhances its biological activity and specificity. The tetrahydropyrazoloquinazoline core also contributes to its distinct chemical properties and potential therapeutic applications.
属性
分子式 |
C19H21N5O5 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
3-nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine |
InChI |
InChI=1S/C19H21N5O5/c1-27-13-8-10(9-14(28-2)17(13)29-3)15-11-6-4-5-7-12(11)21-19-16(24(25)26)18(20)22-23(15)19/h8-9H,4-7H2,1-3H3,(H2,20,22) |
InChI 键 |
PZEWYEVVJXLITI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3CCCCC3=NC4=C(C(=NN24)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14948708.png)


![3-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B14948712.png)

![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)
